molecular formula C14H14N2 B15338715 2-(3-Azetidinyl)-6-phenylpyridine

2-(3-Azetidinyl)-6-phenylpyridine

Cat. No.: B15338715
M. Wt: 210.27 g/mol
InChI Key: LNDFZOZJLQXFHJ-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)-6-phenylpyridine: is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 6-position and an azetidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azetidinyl)-6-phenylpyridine typically involves the formation of the azetidinyl ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidinyl ring can be formed via the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The phenylpyridine moiety can be synthesized separately and then coupled with the azetidinyl ring through various coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include steps such as esterification, cyclization, and coupling reactions, with careful control of reaction conditions to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Azetidinyl)-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(3-Azetidinyl)-6-phenylpyridine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of azetidinyl and pyridine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pyridine ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Azetidinyl)-6-phenylpyridine is unique due to the presence of both the azetidinyl and phenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-phenylpyridine

InChI

InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12/h1-8,12,15H,9-10H2

InChI Key

LNDFZOZJLQXFHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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